molecular formula C6H9ClN2O B140642 (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol CAS No. 146650-65-9

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Cat. No. B140642
Key on ui cas rn: 146650-65-9
M. Wt: 160.6 g/mol
InChI Key: FFASZXPEKIZOQX-UHFFFAOYSA-N
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Patent
US05514811

Procedure details

1.53 Grams (6.6 mmol) of trichloroisocyanuric acid was added little by little to a solution consisting of 2.03 g (13 mmol) of the 2-ethyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane at room temperature with stirring over a period of about 10 minutes. The mixture was stirred at the same temperature for one hour, the solvent was distilled off under reduced pressure, the reaction product was extracted with ethanol, and the extract was evaporated to dryness under reduced pressure. The resulting solid product was then extracted with acetone, the extract was concentrated and was then subjected to the column chromatography (silica gel-acetone), and the effluent was further concentrated and was recrystallized from acetonitrile to obtain a 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.78 g (yield, 37.4%). The TLC and spectra were measured to be the same as those of Example 3.
Quantity
6.6 mmol
Type
reactant
Reaction Step One
Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[CH2:13]([C:15]1[NH:16][C:17]([CH2:22][OH:23])=[C:18](CO)[N:19]=1)[CH3:14].C(O)C>O1CCOCC1>[CH2:13]([C:15]1[NH:16][C:17]([CH2:22][OH:23])=[C:18]([Cl:1])[N:19]=1)[CH3:14]

Inputs

Step One
Name
Quantity
6.6 mmol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.03 g
Type
reactant
Smiles
C(C)C=1NC(=C(N1)CO)CO
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ethanol
CUSTOM
Type
CUSTOM
Details
the extract was evaporated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting solid product was then extracted with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
the effluent was further concentrated
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C=1NC(=C(N1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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